

4-aminomethylbenzophenone hydrochloride

CAS number 24095-40-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)
(phenyl)methanone hydrochloride

Cat. No.: B1271467

[Get Quote](#)

An In-depth Technical Guide to 4-aminomethylbenzophenone hydrochloride CAS Number: 24095-40-7

For Researchers, Scientists, and Drug Development Professionals

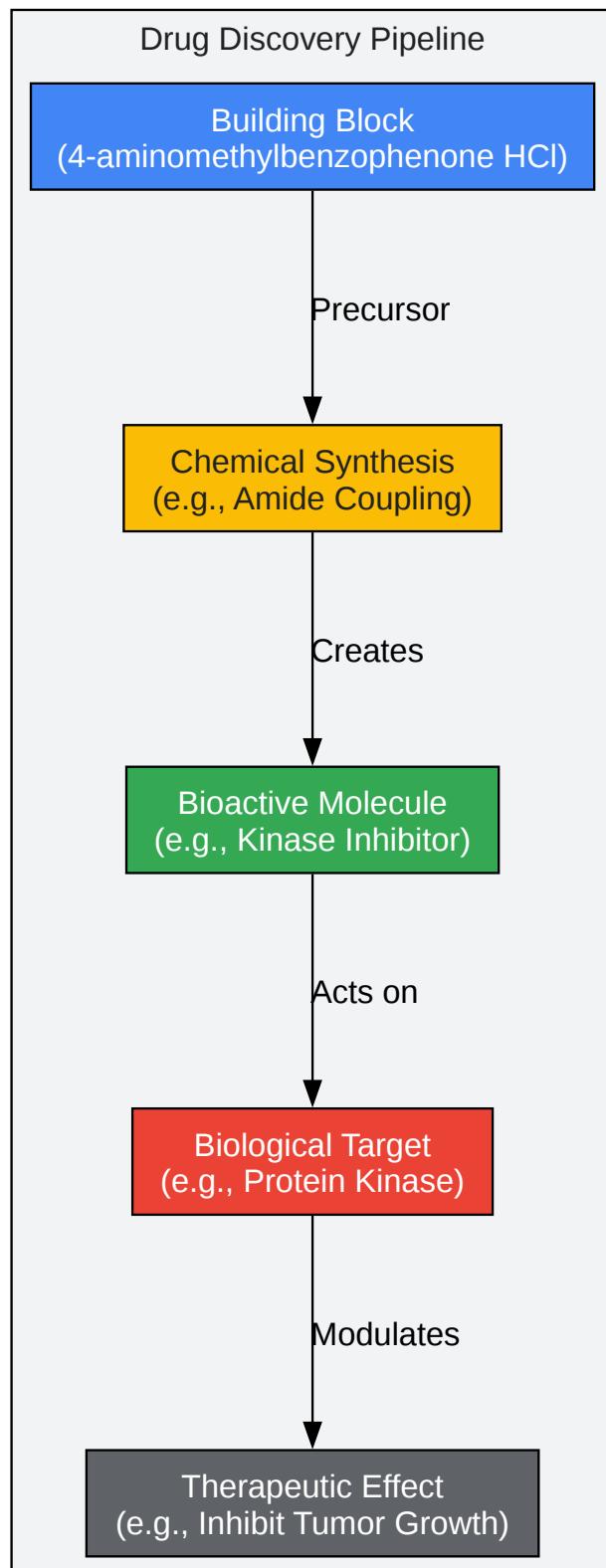
Abstract

4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7), also known as 4-Benzoylbenzylamine hydrochloride, is a versatile bifunctional organic compound that serves as a critical intermediate in synthetic chemistry. Its structure, featuring a primary amine and a benzophenone moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility in various solvents, simplifying its handling and application in reactions like amidations and coupling. Recent research has highlighted its role as a key precursor in the synthesis of novel kinase inhibitors for oncology and has pointed to potential neuroprotective applications for its derivatives. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental procedures.

Chemical and Physical Properties

4-aminomethylbenzophenone hydrochloride is a colorless crystalline solid that is soluble in water and ethanol.^[1] It is sensitive to moisture and should be stored under an inert

atmosphere at refrigerated temperatures (2-8°C).[1]


Property	Value	Reference
CAS Number	24095-40-7	[1][2][3]
Molecular Formula	C ₁₄ H ₁₄ CINO	[2][3]
Molecular Weight	247.72 g/mol	[2][3]
IUPAC Name	[4-(aminomethyl)phenyl]- phenylmethanone;hydrochloride	[2]
Synonyms	4- (Aminomethyl)benzophenone HCl, 4-Benzoylbenzylamine HCl	[1][2]
Appearance	Colorless crystalline solid	[1]
Melting Point	~184 °C	[1]
Solubility	Soluble in water and ethanol	[1]
Storage Conditions	2-8°C, under inert gas (Nitrogen or Argon)	[1]

Role in Synthetic Chemistry and Drug Discovery

The primary value of 4-aminomethylbenzophenone hydrochloride lies in its utility as a synthetic intermediate.[1] The primary amine group is a nucleophile, readily participating in reactions to form amides, sulfonamides, and imines. The benzophenone group can act as a photophore or a rigid scaffold.

This dual functionality is leveraged in drug discovery to create diverse molecular libraries. For instance, it serves as a foundational scaffold for novel kinase inhibitors, which are crucial in targeting cancer signaling pathways. Furthermore, preclinical studies on derivatives of this compound have shown promise in mitigating oxidative stress in neuronal cells, suggesting a

potential, albeit indirect, role in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.

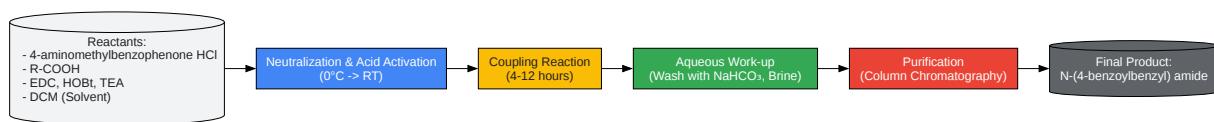
[Click to download full resolution via product page](#)*Fig. 1: Role as a building block in drug discovery.*

Representative Experimental Protocol: Amide Coupling

While specific protocols for this exact molecule are proprietary or embedded in broader synthetic schemes, a generalized procedure for its use in a standard amide coupling reaction is provided below. This protocol details the reaction of the primary amine of 4-aminomethylbenzophenone hydrochloride with a generic carboxylic acid.

Objective: To synthesize an N-(4-benzoylbenzyl) amide derivative.

Materials:


- 4-aminomethylbenzophenone hydrochloride (1.0 eq)
- A carboxylic acid (R-COOH) (1.05 eq)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)
- Hydroxybenzotriazole (HOBr) (1.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Neutralization: Dissolve 4-aminomethylbenzophenone hydrochloride in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the

hydrochloride salt and liberate the free amine.

- Acid Activation: In a separate flask, dissolve the carboxylic acid, EDC, and HOBr in anhydrous DCM. Stir the mixture at 0°C for 20 minutes to form the active ester.
- Coupling Reaction: Add the solution containing the free amine (from Step 1) dropwise to the activated ester solution (from Step 2) at 0°C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the pure amide product.

[Click to download full resolution via product page](#)

Fig. 2: Workflow for a representative amide coupling reaction.

Safety and Handling

4-aminomethylbenzophenone hydrochloride is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[\[1\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[\[1\]](#) All handling should be performed in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.[\[1\]](#)

Hazard Type	GHS Statement / Risk Code	Precautionary Statement / Safety Description
Acute Toxicity	H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. [2]	R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. [1]
Irritation	H315/H319: Causes skin irritation and serious eye irritation. [2]	R36/37/38: Irritating to eyes, respiratory system and skin. [1]
Handling	-	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [1]
Protection	-	S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. [1]

Conclusion

4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7) is a high-value chemical intermediate with significant applications in drug discovery and organic synthesis. Its bifunctional nature allows for its incorporation into a wide range of molecular structures, making it a key component in the development of novel therapeutics, particularly kinase inhibitors. While the compound requires careful handling due to its hazardous properties, its versatility and utility solidify its importance as a valuable tool for researchers and drug development professionals.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride | C14H14ClNO | CID 2760962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [4-aminomethylbenzophenone hydrochloride CAS number 24095-40-7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271467#4-aminomethylbenzophenone-hydrochloride-cas-number-24095-40-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com